molecular formula C14H17N3O B2794112 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine CAS No. 1803077-18-0

5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine

Cat. No. B2794112
CAS RN: 1803077-18-0
M. Wt: 243.31
InChI Key: SFBSGJBWTSBZDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine is 243.31. The specific structure is not provided in the search results.

It should be stored at room temperature, in a sealed storage, away from moisture . To increase solubility, the tube can be heated to 37°C and then oscillated in an ultrasonic bath for some time .

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activities

A study by Raju et al. (2010) focused on synthesizing novel derivatives of 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine to evaluate their antibacterial and antifungal activities. These compounds exhibited potent antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, indicating their potential as therapeutic agents in treating infectious diseases (Raju, 2010).

Cytotoxicity and Anticancer Activity

Another study by Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The research aimed to develop compounds with potential anticancer properties, contributing to the search for new chemotherapeutic agents (Hassan, 2014).

Palladium-Catalyzed Arylation

Sidhom et al. (2018) studied the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylations. Their work demonstrated the utility of these compounds in synthesizing regioselectively C4-arylated pyrazoles, showcasing their importance in creating complex molecular architectures useful in various chemical research fields (Sidhom, 2018).

Antiproliferative Effects against Breast Cancer

A study conducted by Raju et al. (2011) synthesized novel 5-amino pyrazole derivatives, including this compound, and evaluated their antiproliferative effects against breast cancer cell lines. Some of these novel compounds exhibited significant growth inhibitory effects, highlighting their potential as anticancer agents (Raju, 2011).

properties

IUPAC Name

5-cyclopropyl-1-[(4-methoxyphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-12-6-2-10(3-7-12)9-17-13(11-4-5-11)8-14(15)16-17/h2-3,6-8,11H,4-5,9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBSGJBWTSBZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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